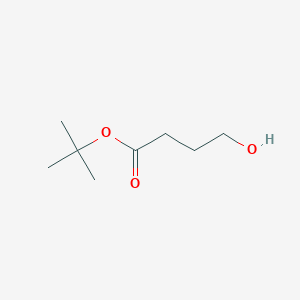

tert-Butyl 4-hydroxybutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGFTUPFXKYRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649820 | |

| Record name | tert-Butyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-12-5 | |

| Record name | tert-Butyl 4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-butyric acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile building block in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for their work. This document summarizes key physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and includes visualizations of the synthetic workflow and relevant reaction mechanisms.

Core Chemical and Physical Properties

tert-Butyl 4-hydroxybutanoate is a bifunctional organic compound containing both a hydroxyl group and a tert-butyl ester. This structure makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] Its physical state at room temperature is a colorless to pale yellow oil.[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O₃ | [2] |

| Molecular Weight | 160.21 g/mol | [2][3] |

| Boiling Point | 73-74 °C at 2.0-3.0 Torr | [1] |

| Density | 0.976 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.431 | [3] |

| Flash Point | >70 °C | [1] |

| pKa (Predicted) | 14.86 ± 0.10 | [1] |

Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~2.3 | Triplet | 2H | -C(=O)-CH₂- |

| ~1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

| Variable | Singlet (broad) | 1H | -OH |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to exhibit the following peaks:

| Chemical Shift (ppm) | Assignment |

| ~173 | -C=O (Ester carbonyl) |

| ~80 | -C(CH₃)₃ |

| ~62 | -CH₂-OH |

| ~32 | -C(=O)-CH₂- |

| ~28 | -C(CH₃)₃ |

| ~27 | -CH₂-CH₂-CH₂- |

Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 (broad) | O-H | Alcohol stretching |

| 2975-2850 | C-H | Alkane stretching |

| ~1730 (strong) | C=O | Ester carbonyl stretching |

| ~1250 and ~1150 | C-O | Ester stretching |

| ~1050 | C-O | Alcohol stretching |

Experimental Protocols

Synthesis of this compound from Mono-tert-butyl succinate (B1194679)

A common method for the synthesis of this compound involves the reduction of the carboxylic acid group of mono-tert-butyl succinate.[1]

Materials:

-

Mono-tert-butyl succinate

-

Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of mono-tert-butyl succinate (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Borane dimethyl sulfide complex (1.1 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

-

Upon completion of the reaction, the mixture is diluted with ethyl acetate.

-

The organic layer is separated and washed sequentially with water and saturated saline solution.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure to yield this compound as a light yellow oil.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Fischer Esterification Mechanism

The formation of the tert-butyl ester from 4-hydroxybutanoic acid and tert-butanol (B103910) (or more commonly, via transesterification or other methods due to the tertiary alcohol's reactivity) follows the general principles of the Fischer esterification mechanism.

Caption: General mechanism of Fischer Esterification.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, such as a fume hood.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.[4] Store in a cool, dry place away from heat and open flames.[4]

Applications in Research and Drug Development

This compound serves as a valuable reagent in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. It has been utilized as a linker in the synthesis of theranostic vitamin-linker-taxoid conjugates and in the preparation of teroxazoles, which act as α-helix mimetics.[1] The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. These properties make it a useful intermediate in the synthesis of complex target molecules in drug discovery and development.

References

An In-depth Technical Guide to tert-Butyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile chemical compound with significant applications in scientific research and pharmaceutical development. This document outlines its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its role as a prodrug and its mechanism of action.

Core Chemical and Physical Properties

tert-Butyl 4-hydroxybutanoate is a carboxylic ester and a key building block in organic synthesis. The following table summarizes its key quantitative data for easy reference and comparison.

| Property | Value |

| Molecular Weight | 160.21 g/mol |

| Chemical Formula | C₈H₁₆O₃[1][2] |

| CAS Number | 59854-12-5[1][3][4] |

| IUPAC Name | This compound[1] |

| Density | 0.976 g/mL at 20 °C |

| Boiling Point | 73-74 °C at 2.0-3.0 Torr |

| Refractive Index | n20/D 1.431 |

| Flash Point | 71 °C (closed cup)[4] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the reduction of mono-tert-butyl succinate (B1194679). The following protocol details the experimental procedure.

Materials:

-

Mono-tert-butyl succinate

-

Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of mono-tert-butyl succinate (e.g., 2.12 g, 12.2 mmol) in anhydrous THF (20 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

To this cooled solution, borane dimethyl sulfide complex (e.g., 2.0 M solution in THF, 6.6 mL, 13.1 mmol) is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 24 hours.

-

Upon completion of the reaction, the mixture is diluted with ethyl acetate (100 mL).

-

The organic layer is separated and washed sequentially with water (70 mL) and saturated brine (70 mL).

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield this compound as a light yellow oil. This product is often of sufficient purity for use in subsequent reactions without further purification.

Applications in Drug Development

This compound serves as a valuable reagent in the synthesis of complex molecules, including theranostic vitamin-linker-taxoid conjugates and teroxazoles, which have applications in cancer research and therapy.

A significant application of this compound is its role as a prodrug. It is the precursor to the active drug Terbumost , an esterase inhibitor utilized in the treatment of ulcerative colitis. In its prodrug form, this compound is metabolized in the body to release the active therapeutic agent.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The therapeutic effect of Terbumost, derived from this compound, is achieved through the inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are lipid compounds that are involved in the inflammatory response. The synthesis of prostaglandins is a multi-step process initiated by the release of arachidonic acid from the cell membrane. The enzyme cyclooxygenase (COX) then converts arachidonic acid into prostaglandin H2, a precursor for various other prostaglandins that mediate inflammation.

Terbumost acts by inhibiting the esterases that are involved in the prostaglandin synthesis pathway. By blocking these enzymes, it reduces the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of ulcerative colitis. The following diagram illustrates the simplified prostaglandin synthesis pathway and the point of inhibition by the active form of the prodrug.

Caption: Prostaglandin pathway and drug inhibition.

References

An In-depth Technical Guide to tert-Butyl 4-hydroxybutanoate (CAS: 59854-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxybutanoate (B1227057), a versatile bifunctional molecule with significant applications in organic synthesis, particularly in the development of complex pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications in medicinal chemistry, including its role as a precursor in the synthesis of theranostic agents and other bioactive molecules. Detailed experimental protocols and safety information are also provided to assist researchers in its practical application.

Chemical and Physical Properties

tert-Butyl 4-hydroxybutanoate is a clear, colorless to pale yellow oily liquid. Its bifunctional nature, possessing both a hydroxyl group and a tert-butyl protected carboxylic acid, makes it a valuable building block in multi-step organic syntheses. The tert-butyl ester group serves as a sterically hindered protecting group that is stable under various reaction conditions but can be selectively removed under acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59854-12-5 | |

| Molecular Formula | C₈H₁₆O₃ | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | tert-Butyl 4-hydroxybutyrate, 4-Hydroxybutyric acid tert-butyl ester | [2] |

| Appearance | Colorless to pale yellow oil | [2] |

| Density | 0.976 g/mL at 20 °C | |

| Boiling Point | 73-74 °C at 2.0-3.0 Torr | [2] |

| Flash Point | >70 °C | [2] |

| Refractive Index (n20/D) | 1.431 | |

| SMILES | CC(C)(C)OC(=O)CCCO | [1] |

| InChIKey | RXGFTUPFXKYRMW-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While publicly accessible, fully interpreted spectra are limited, the expected spectral characteristics are as follows:

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

A ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule. The large singlet for the nine equivalent protons of the tert-butyl group would be the most prominent feature. The protons of the methylene (B1212753) groups would appear as multiplets, with their chemical shifts influenced by the adjacent hydroxyl and ester functionalities.

2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the three distinct methylene carbons of the butanoyl chain.

2.3. IR (Infrared) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group (O-H stretch). A strong, sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl group (C=O stretch) of the ester.

2.4. Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the availability of starting materials, desired scale, and required purity.

3.1. Synthesis from Mono-tert-butyl succinate

A common and efficient method involves the reduction of the free carboxylic acid of mono-tert-butyl succinate.

Experimental Protocol:

Reaction Scheme:

References

Synthesis of tert-Butyl 4-hydroxybutanoate from mono-tert-butyl succinate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-hydroxybutanoate (B1227057) via the selective reduction of mono-tert-butyl succinate (B1194679). The core of this transformation lies in the chemoselective reduction of a carboxylic acid functional group in the presence of a sterically hindered tert-butyl ester. This document details the challenges associated with this selectivity and presents a robust experimental protocol utilizing borane (B79455) complexes, which are highly effective for this purpose. The guide includes a comparison of various reducing agents, a detailed reaction mechanism, quantitative data, and process workflows designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Challenge of Chemoselectivity

The conversion of mono-tert-butyl succinate to tert-butyl 4-hydroxybutanoate is a key synthetic step where a terminal carboxylic acid must be reduced to a primary alcohol while preserving an ester functional group within the same molecule. The primary challenge is identifying a reducing agent that exhibits high chemoselectivity for the carboxylic acid over the ester.

Many common and powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are unselective and will readily reduce both functional groups.[1][2][3] Conversely, milder reagents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids under standard conditions.[3][4] Therefore, a specialized reagent is required. Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), has emerged as the reagent of choice for this transformation, offering excellent selectivity for the reduction of carboxylic acids in the presence of esters and other functional groups.[2][4][5][6]

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for the success of this synthesis. The following diagram and table illustrate the reactivity profiles of common hydride reagents toward carboxylic acids and esters, highlighting the unique utility of borane.

References

- 1. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]

- 2. acs.org [acs.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Borane Reagents [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl 4-hydroxybutanoate: Structural Information, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, chemical, and biological properties of tert-Butyl 4-hydroxybutanoate (B1227057). It includes detailed information on its synthesis, characterization, and its relationship to pharmacologically active compounds, making it a valuable resource for professionals in drug development and chemical research.

Structural and Physicochemical Properties

Tert-Butyl 4-hydroxybutanoate is the tert-butyl ester of 4-hydroxybutyric acid. Its structural and physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol [1][2] |

| CAS Number | 59854-12-5[1][2] |

| IUPAC Name | This compound[1][2] |

| Synonyms | tert-Butyl 4-hydroxybutyrate, 4-Hydroxy-butyric acid tert-butyl ester[1][2] |

| Appearance | Colorless to pale yellow oil |

| Density | 0.976 g/mL at 20 °C |

| Refractive Index | n20/D 1.431 |

| Boiling Point | 73-74 °C at 2.0-3.0 Torr |

| Flash Point | >70 °C |

| Solubility | Slightly soluble in chloroform (B151607), methanol, and water |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of mono-tert-butyl succinate (B1194679).[3]

Experimental Protocol: Synthesis via Reduction of Mono-tert-butyl Succinate

-

Materials:

-

Mono-tert-butyl succinate

-

Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) solution (2.0 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

A solution of mono-tert-butyl succinate (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Borane dimethyl sulfide complex solution (1.1 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 24 hours.

-

Upon completion of the reaction, the mixture is diluted with ethyl acetate.

-

The organic layer is separated and washed sequentially with water and saturated brine.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a light yellow oil. The product can often be used in subsequent reactions without further purification.[3]

-

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

13C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in the structure.

| 1H NMR (CDCl₃, 400 MHz) | 13C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (ppm) | Assignment |

| ~3.65 (t) | -CH₂-OH |

| ~2.40 (t) | -CH₂-C=O |

| ~1.85 (quintet) | -CH₂-CH₂-CH₂- |

| 1.45 (s) | -C(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz NMR spectrometer.

-

1H NMR: Pulse sequence: zg30; Number of scans: 16; Relaxation delay: 1.0 s.

-

13C NMR: Pulse sequence: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s.

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2970 | C-H stretch (alkane) |

| ~1730 | C=O stretch (ester) |

| ~1150 | C-O stretch (ester) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 160 | [M]⁺ (Molecular ion) |

| 104 | [M - C₄H₈]⁺ |

| 87 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass spectrum is typically acquired over a mass-to-charge ratio (m/z) range of 50-200.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a chemical intermediate, it is structurally related to compounds with significant biological activity.

4.1. Relationship to Terbutaline

This compound has been investigated as a potential prodrug for terbutaline , a selective β₂-adrenergic receptor agonist used as a bronchodilator in the treatment of asthma.[4][5] The ester linkage would be cleaved in vivo to release the active drug.

β₂-Adrenergic Receptor Signaling Pathway

Terbutaline exerts its therapeutic effect by activating the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to smooth muscle relaxation.

Diagram: β₂-Adrenergic Receptor Signaling Pathway

Caption: Terbutaline-activated β₂-adrenergic receptor signaling pathway.

4.2. Relationship to 4-Hydroxybutanoic Acid (GHB)

The parent molecule, 4-hydroxybutanoic acid, also known as gamma-hydroxybutyric acid (GHB), is a neurotransmitter and central nervous system depressant.[6] It exerts its effects through interaction with specific GHB receptors and as a weak agonist at GABA-B receptors.[6]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor, a GPCR, by GHB leads to inhibitory neurotransmission.

Diagram: GABA-B Receptor Signaling Pathway

Caption: GHB-mediated GABA-B receptor signaling pathway.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, allows for a variety of chemical transformations. It is used as a reagent in the synthesis of theranostic vitamin-linker-taxoid conjugates and teroxazoles as α-helix mimetics.[3] Its potential as a prodrug moiety for delivering 4-hydroxybutanoic acid or other therapeutic agents warrants further investigation in drug development programs.

Safety and Handling

This compound is harmful if swallowed and may cause eye irritation.[1][2] It is a combustible liquid.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 2. This compound | C8H16O3 | CID 26087948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL 4-HYDROXYBUTYRATE | 59854-12-5 [chemicalbook.com]

- 4. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Terbutaline: Package Insert / Prescribing Information [drugs.com]

- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4-Hydroxy-butyric acid tert-butyl ester

An In-depth Technical Guide to 4-Hydroxy-butyric acid tert-butyl ester

Introduction

4-Hydroxy-butyric acid tert-butyl ester, also known as tert-butyl 4-hydroxybutanoate (B1227057), is a carboxylic acid ester and a derivative of 4-hydroxybutyric acid (GHB), an important metabolite in the human body.[1] As an ester, it is more reactive than its parent acid and serves as a valuable intermediate in the synthesis of various organic compounds.[1] It is utilized as a reagent in the synthesis of theranostic vitamin-linker-taxoid conjugates and teroxazoles, which act as α-helix mimetics.[2] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-butyric acid tert-butyl ester are summarized in the table below. This data is essential for researchers and drug development professionals for handling, storage, and application of the compound.

| Property | Value | References |

| Molecular Formula | C8H16O3 | [2][3][4][5][6] |

| Molecular Weight | 160.21 g/mol | [2][3][4][7][5][6] |

| CAS Number | 59854-12-5 | [2][3][4][7][5][6] |

| Boiling Point | 73-74 °C at 2.0-3.0 Torr | [2] |

| Density | 0.976 g/mL at 20 °C | [2][8] |

| Refractive Index (n20/D) | 1.431 | [2][8] |

| Flash Point | >70 °C (>158 °F) - closed cup | [2][8] |

| Storage Temperature | Refrigerator (-20°C) | [2][5][8] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water. | [2][8] |

| Physical Form | Oil | [2][8] |

| Color | Colourless to Pale Yellow | [2][8] |

| pKa (Predicted) | 14.86 ± 0.10 | [2][8] |

| SMILES | CC(C)(C)OC(=O)CCCO | [2][4][7] |

| InChI | InChI=1S/C8H16O3/c1-8(2,3)11-7(10)5-4-6-9/h9H,4-6H2,1-3H3 | [2][7] |

| InChIKey | RXGFTUPFXKYRMW-UHFFFAOYSA-N | [2][7] |

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxybutyrate from Mono-tert-butyl succinate (B1194679)

A general procedure for the synthesis of tert-butyl 4-hydroxybutyrate involves the reduction of mono-tert-butyl succinate.[2]

Materials:

-

Mono-tert-butyl succinate

-

Borane dimethyl sulfide (B99878) complex (BH3-Me2S), 2.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

A solution of mono-tert-butyl succinate (2.12 g, 12.2 mmol) in anhydrous THF (20 mL) is cooled to 0 °C.[2]

-

BH3-Me2S (2.0 M solution in THF, 6.6 mL, 13.1 mmol) is added dropwise to the cooled solution.[2]

-

The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.[2]

-

Upon completion, the reaction is diluted with EtOAc (100 mL).[2]

-

The organic layer is separated and washed sequentially with water (70 mL) and saturated saline solution (70 mL).[2]

-

The organic layer is then dried over anhydrous MgSO4.[2]

-

After filtration, the solvent is removed by concentration under reduced pressure.[2]

-

The final product, tert-butyl 4-hydroxybutyrate, is obtained as a light yellow oil (1.92 g, 12.2 mmol, quantitative yield) and can be used in subsequent reactions without further purification.[2]

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-Hydroxy-butyric acid tert-butyl ester.

Caption: Synthesis workflow for tert-Butyl 4-hydroxybutyrate.

References

- 1. 4-Hydroxy-butyric acid tert-butyl ester | CAS: 59854-12-5 | AxisPharm [axispharm.com]

- 2. TERT-BUTYL 4-HYDROXYBUTYRATE | 59854-12-5 [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tert-Butyl 4-hydroxybutyrate | 59854-12-5 | FB157013 [biosynth.com]

- 5. 4-Hydroxy-butyric acid tert-butyl ester, 59854-12-5 | BroadPharm [broadpharm.com]

- 6. scbt.com [scbt.com]

- 7. tert-Butyl 4-hydroxybutanoate | C8H16O3 | CID 26087948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TERT-BUTYL 4-HYDROXYBUTYRATE price,buy TERT-BUTYL 4-HYDROXYBUTYRATE - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of tert-Butyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of tert-butyl 4-hydroxybutanoate (B1227057). It includes a detailed breakdown of the spectral data, a standard experimental protocol for spectrum acquisition, and a structural correlation diagram to aid in the interpretation of the results. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

¹H NMR Spectral Data of tert-Butyl 4-hydroxybutanoate

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. A summary of the key spectral parameters is presented in the table below. The data has been compiled from publicly available spectral databases.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ (tert-Butyl) | ~1.45 | Singlet (s) | 9H | N/A |

| -CH₂-CH₂-OH | ~1.85 | Quintet (quin) | 2H | ~6.5 |

| -O-CO-CH₂- | ~2.28 | Triplet (t) | 2H | ~7.0 |

| -CH₂-OH | ~3.65 | Triplet (t) | 2H | ~6.3 |

| -OH | Variable | Singlet (s, broad) | 1H | N/A |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on factors such as solvent, concentration, and temperature. The spectrum was referenced to a standard solvent signal.

Structural and Spectral Correlation

The following diagram illustrates the structure of this compound and the correlation between its protons and their corresponding signals in the ¹H NMR spectrum.

Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of tert-Butyl 4-hydroxybutanoate (B1227057). This document outlines the predicted chemical shifts, presents detailed experimental protocols for data acquisition, and utilizes visualizations to illustrate the molecular structure and its correlation to the NMR spectrum, serving as a vital resource for researchers in spectral interpretation and molecular characterization.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of tert-Butyl 4-hydroxybutanoate is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on established ranges for functional groups present in the molecule, including a carboxylic acid ester and a primary alcohol.[1][2][3] The quantitative data is summarized in the table below.

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| Carbonyl Carbon | C1 | sp2 | 170 - 185 | Singlet |

| Methylene (alpha to C=O) | C2 | sp3 | 30 - 45 | Triplet |

| Methylene (beta to C=O) | C3 | sp3 | 20 - 30 | Triplet |

| Methylene (alpha to -OH) | C4 | sp3 | 60 - 70 | Triplet |

| Quaternary Carbon (tert-Butyl) | C5 | sp3 | 75 - 85 | Singlet |

| Methyl Carbons (tert-Butyl) | C6 | sp3 | 25 - 35 | Quartet |

Table 1: Predicted 13C NMR Chemical Shifts for this compound.

Experimental Protocols

The following section details a generalized methodology for the acquisition of a high-quality 13C NMR spectrum for a small organic molecule such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl3) is a common and appropriate choice for this compound.

-

Dissolution: Dissolve the weighed sample in 0.6-0.8 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. To avoid interfering signals, filter the solution through a small plug of glass wool if any particulate matter is present.[6]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment.

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | Proton-decoupled single-pulse (e.g., 'zgpg30') | Simplifies the spectrum to single lines for each carbon by removing C-H coupling.[4] |

| Spectral Width | ~220-240 ppm | Encompasses the entire range of expected 13C chemical shifts for organic molecules.[4] |

| Acquisition Time | 1-2 seconds | The duration over which the free induction decay (FID) is recorded.[4] |

| Relaxation Delay (d1) | 2-5 seconds | Time allowed for nuclear spins to return to equilibrium between pulses, ensuring accurate signal intensity.[4] |

| Number of Scans (NS) | ≥ 128 | Due to the low natural abundance of 13C, multiple scans are averaged to improve the signal-to-noise ratio.[4] |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

Table 2: Recommended 13C NMR Data Acquisition Parameters.

Visualization of Molecular Structure and Spectral Correlation

Visual diagrams are essential for correlating the molecular structure with the corresponding NMR signals. The following diagrams were generated using the Graphviz (DOT language).

References

In-Depth Technical Guide: Mass Spectrometry of tert-Butyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analysis of tert-butyl 4-hydroxybutanoate (B1227057). It includes predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and a visual representation of the fragmentation pathways.

Introduction

Tert-butyl 4-hydroxybutanoate (C8H16O3, Molar Mass: 160.21 g/mol ) is an ester of 4-hydroxybutanoic acid.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide focuses on the data obtained from electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.

Predicted Mass Spectrometry Data

While a specific experimental mass spectrum from proprietary databases such as Wiley's SpectraBase (identifier F-68-6683-5) is referenced in public repositories, direct access to the quantitative data is not publicly available.[1] Therefore, this section presents a summary of the predicted major fragment ions based on established principles of mass spectral fragmentation of esters, particularly those containing a tert-butyl group.

The fragmentation of tert-butyl esters is often characterized by the facile loss of the stable tert-butyl carbocation. Subsequent fragmentations of the butanoate chain are also expected. The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound.

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothetical) |

| 160 | [C8H16O3]+• | Molecular Ion | Low |

| 145 | [M - CH3]+ | Loss of a methyl radical from the tert-butyl group | Low |

| 104 | [C4H8O3]+• | Loss of isobutylene (B52900) from the molecular ion (McLafferty-like rearrangement) | Moderate |

| 87 | [C4H7O2]+ | α-cleavage with loss of the tert-butoxy (B1229062) radical | High |

| 57 | [C4H9]+ | Formation of the tert-butyl carbocation | Very High (Base Peak) |

| 41 | [C3H5]+ | Allyl cation, from further fragmentation | Moderate |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS. This protocol is intended as a template and may require optimization based on the specific instrumentation and analytical goals.

3.1. Sample Preparation

-

Solvent Selection: Dissolve the this compound standard or sample in a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for analysis.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector:

-

Mode: Splitless

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 35-300

-

Solvent Delay: 3 minutes

-

3.3. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) should show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to a reference library or the predicted fragmentation pattern for identification.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The predicted fragmentation data and the detailed GC-MS protocol offer a solid foundation for researchers and professionals in drug development and related scientific fields to identify and characterize this compound. The visualization of the fragmentation pathway further aids in the interpretation of the resulting mass spectra. For definitive identification, comparison with an authenticated reference standard under the same analytical conditions is always recommended.

References

GC-MS Analysis of tert-Butyl 4-hydroxybutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of tert-Butyl 4-hydroxybutanoate (B1227057). While a publicly available, detailed experimental mass spectrum for this specific compound is not readily accessible, this guide outlines a robust analytical approach based on established methodologies for similar analytes, such as γ-hydroxybutyrate (GHB) and other hydroxybutanoate esters. The protocols and data presented herein are intended to serve as a strong starting point for method development and analysis.

Introduction to tert-Butyl 4-hydroxybutanoate

This compound (CAS No. 59854-12-5) is an organic compound with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] It is a derivative of 4-hydroxybutanoic acid, featuring a tert-butyl ester group. Its structure presents a primary alcohol and a bulky ester group, which influence its chromatographic and mass spectrometric behavior. Accurate and reliable analytical methods are crucial for its quantification and characterization in various matrices.

Proposed GC-MS Experimental Protocol

Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the chromatographic properties of this compound, enhancing its volatility and thermal stability. Silylation is a common and effective derivatization technique for hydroxyl groups. The following protocol is a proposed method based on common practices for related compounds.

Table 1: Proposed GC-MS Method Parameters for the Analysis of Silylated this compound

| Parameter | Recommended Conditions |

| Sample Preparation | |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | To 1 part of the sample in a suitable solvent (e.g., acetonitrile), add 1 part BSTFA. Cap tightly and heat at 70°C for 30 minutes. |

| Gas Chromatography (GC) | |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Mass Spectrometry (MS) | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

Predicted Mass Spectrum and Fragmentation

While an experimental mass spectrum for this compound is not publicly available, a predicted fragmentation pattern under electron ionization can be proposed based on the fragmentation of similar structures, particularly tert-butyl esters and aliphatic alcohols. The silylated derivative is expected to produce characteristic fragment ions.

Table 2: Predicted Major Fragment Ions for Trimethylsilyl-derivatized this compound

| m/z | Predicted Fragment Ion | Proposed Structure |

| 217 | [M - CH₃]⁺ | Loss of a methyl group from the TMS group |

| 175 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 147 | [(CH₃)₃Si-O=CH-(CH₂)₂-CO]⁺ | McLafferty rearrangement product |

| 117 | [HO=Si(CH₃)₂]⁺ | Common fragment from TMS ethers |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

Visualizing the Analytical Process and Fragmentation

To further elucidate the proposed analytical workflow and the predicted fragmentation of this compound, the following diagrams have been generated using Graphviz.

Conclusion

This technical guide provides a detailed framework for the GC-MS analysis of this compound. While experimental mass spectral data is not currently available in the public domain, the proposed methodologies, based on sound analytical principles and practices for similar compounds, offer a robust starting point for researchers. The provided experimental protocol, predicted fragmentation data, and visual diagrams are intended to facilitate method development and a deeper understanding of the analytical chemistry of this compound. It is recommended that users of this guide validate the proposed method with an analytical standard of this compound to confirm retention times and mass spectral data.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of tert-Butyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of tert-Butyl 4-hydroxybutanoate (B1227057). It details the expected vibrational frequencies, provides a generalized experimental protocol for spectral acquisition, and outlines the logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize IR spectroscopy for the characterization of organic molecules.

Introduction to the Infrared Spectroscopy of tert-Butyl 4-hydroxybutanoate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹).

This compound possesses two key functional groups that give rise to characteristic and readily identifiable peaks in its IR spectrum: a hydroxyl group (-OH) and a tert-butyl ester group (-C(O)O-C(CH₃)₃). The presence of these groups, along with the alkane backbone, results in a unique spectral fingerprint.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Hydroxyl (-OH) | Strong, Broad |

| 2985 - 2950 | C-H stretch (asymmetric) | Alkane (CH₃, CH₂) | Strong |

| 2885 - 2860 | C-H stretch (symmetric) | Alkane (CH₃, CH₂) | Medium |

| 1750 - 1735 | C=O stretch | Ester (-C(O)O-) | Strong |

| 1470 - 1450 | C-H bend (scissoring) | Alkane (CH₂) | Medium |

| 1390 - 1365 | C-H bend (umbrella) | tert-Butyl (-C(CH₃)₃) | Medium-Strong |

| 1250 - 1160 | C-O stretch (asymmetric) | Ester (-C-O-C) | Strong |

| 1150 - 1050 | C-O stretch | Alcohol (-C-OH) | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for liquid and solid samples, as it requires minimal sample preparation.[1] The following protocol provides a detailed methodology for acquiring the IR spectrum of liquid this compound.

Instrumentation and Materials

-

FTIR Spectrometer: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable.

-

ATR Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal is recommended. Diamond ATR crystals are robust and suitable for a wide range of samples.[2]

-

Sample: this compound (liquid).

-

Cleaning Supplies: Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol) and lint-free wipes.

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe to remove any residual contaminants.

-

Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal.[1] Ensure the crystal surface is completely covered by the sample.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹. The typical spectral range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

-

Data Processing:

-

The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to spectral interpretation.

Caption: Workflow for IR Spectroscopy Analysis of this compound.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl and tert-butyl ester functional groups. By following a standardized experimental protocol, such as the ATR-FTIR method outlined in this guide, a high-quality spectrum can be obtained for analysis. The systematic workflow of data acquisition, processing, and interpretation allows for the confident structural confirmation of the molecule. This technical guide serves as a foundational resource for scientists and researchers employing IR spectroscopy in their analytical workflows.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 4-hydroxybutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-hydroxybutanoate (B1227057), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[1][2] |

| Methanol | 67-56-1 | Slightly Soluble[1][2] |

| Water | 7732-18-5 | Slightly Soluble[1][2] |

It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary to establish precise solubility limits in these and other solvents relevant to specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This procedure is applicable for crystalline powders, amorphous substances, and liquids.[4][5] The following is a detailed protocol adapted for a liquid substance like tert-butyl 4-hydroxybutanoate.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., Gas Chromatography)

-

Analytical balance

-

Vials with screw caps

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of a distinct undissolved phase of the ester is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended to ensure that equilibrium is fully established.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved ester settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining undissolved micro-droplets.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[4][5]

-

-

Data Reporting:

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a liquid compound.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

References

- 1. TERT-BUTYL 4-HYDROXYBUTYRATE | 59854-12-5 [chemicalbook.com]

- 2. TERT-BUTYL 4-HYDROXYBUTYRATE price,buy TERT-BUTYL 4-HYDROXYBUTYRATE - chemicalbook [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. quora.com [quora.com]

Stability and Storage of tert-Butyl 4-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-hydroxybutanoate (B1227057). The information is compiled from publicly available data sheets and scientific literature on related compounds to ensure safe and effective use in a laboratory setting.

Chemical and Physical Properties

Tert-Butyl 4-hydroxybutanoate is a short aliphatic linker containing a primary alcohol and a t-butyl ester. Its properties are summarized below.

| Property | Value |

| CAS Number | 59854-12-5 |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 73-74 °C at 2.0-3.0 Torr |

| Flash Point | >70 °C |

| Density | 0.976 g/mL at 20 °C |

| Refractive Index | n20/D 1.431 |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on supplier safety data sheets.

| Condition | Recommendation | Shelf Life |

| Long-term Storage | Store at -20°C in a tightly sealed container. | Up to 1 year.[1] |

| Short-term Storage | Store in a refrigerator (2-8°C). | Not specified, but generally recommended for shorter periods. |

| Shipping | Can be shipped at room temperature. | Stable for less than 2 weeks at ambient temperature.[1] |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Stability Profile

Incompatibilities:

-

Strong Acids and Bases: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions.

-

Strong Oxidizing Agents: The primary alcohol can be oxidized.

-

Strong Reducing Agents: The ester group can be reduced.

Potential Degradation Pathways

Based on the chemical structure and literature on similar compounds, two primary degradation pathways are plausible: hydrolysis and thermal degradation.

Hydrolysis

The ester functional group in this compound can be hydrolyzed, particularly in the presence of acids or bases, to yield 4-hydroxybutanoic acid and tert-butanol (B103910).

Thermal Degradation

At elevated temperatures, tert-butyl esters can undergo elimination reactions. For this compound, a potential thermal degradation pathway could involve an "unzipping" reaction, similar to that seen in poly(4-hydroxybutyrate), to form γ-butyrolactone and isobutylene (B52900).

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A general workflow for such a study is outlined below.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection would be a suitable starting point for a stability-indicating assay.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: UV at a low wavelength (e.g., 210 nm) or a mass spectrometer for more definitive peak identification.

-

Sample Preparation: Dilute the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can also be employed, particularly for identifying volatile degradation products. Due to the low volatility and polar nature of the analyte and its potential degradation products, derivatization is likely necessary.

-

Derivatization: Silylation of the hydroxyl and carboxyl groups (if hydrolyzed) with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).

-

Detector: Mass spectrometer in scan mode for identification of unknowns and in selected ion monitoring (SIM) mode for quantification.

Summary of Stability and Storage

| Parameter | Recommendation / Information |

| Optimal Storage Temperature | -20°C for long-term storage. |

| Short-term Storage | Refrigerator (2-8°C). |

| Chemical Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. |

| Potential Degradation Products | 4-Hydroxybutanoic acid, tert-butanol (from hydrolysis); γ-Butyrolactone, isobutylene (from thermal degradation). |

| Recommended Analytical Techniques for Stability Studies | HPLC-UV/MS, GC-MS (with derivatization). |

References

An In-depth Technical Guide to the Key Chemical Reactions of tert-Butyl 4-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving tert-butyl 4-hydroxybutanoate (B1227057), a versatile building block in organic synthesis. This document details key transformations, including the synthesis of the parent molecule, reactions at the hydroxyl and tert-butyl ester functionalities, and provides specific experimental protocols. All quantitative data is summarized for easy comparison, and reaction pathways are illustrated with clear diagrams.

Introduction

Tert-butyl 4-hydroxybutanoate is a bifunctional molecule featuring a primary alcohol and a sterically hindered tert-butyl ester. This unique combination allows for selective manipulation of either functional group, making it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and other complex organic molecules. This guide will explore the fundamental chemical transformations of this reagent, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a commercially available starting material.

Reduction of Mono-tert-butyl succinate (B1194679)

A widely used method for the preparation of this compound is the reduction of mono-tert-butyl succinate using a borane-dimethyl sulfide (B99878) complex (BH3·SMe2). This reaction proceeds with high efficiency, often yielding a quantitative conversion to the desired product.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

To a solution of mono-tert-butyl succinate (2.12 g, 12.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) cooled to 0 °C, a 2.0 M solution of borane-dimethyl sulfide complex in THF (6.6 mL, 13.1 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and is stirred for 24 hours. Following the reaction, the mixture is diluted with ethyl acetate (B1210297) (100 mL). The organic layer is separated and washed sequentially with water (70 mL) and saturated brine (70 mL). The organic layer is then dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield this compound.[1]

Quantitative Data:

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Mono-tert-butyl succinate | BH3·SMe2 | THF | 0 °C to rt | 24 h | Quantitative | [1] |

Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo a variety of transformations, including oxidation, esterification, and etherification.

Oxidation to tert-Butyl 4-oxobutanoate

The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl 4-oxobutanoate, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation.

Reaction Scheme:

Figure 2: Oxidation of the hydroxyl group.

General Experimental Protocol (Swern Oxidation):

Note: This is a general procedure and may require optimization for this specific substrate.

To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (B109758) (DCM) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) dropwise. After stirring for 15 minutes, a solution of this compound (1.0 eq.) in DCM is added slowly. The reaction is stirred for 1-2 hours at -78 °C, followed by the addition of triethylamine (B128534) (5.0 eq.). The reaction mixture is then allowed to warm to room temperature. Water is added, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (General for Swern Oxidation):

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| Primary Alcohol | 1. (COCl)2, DMSO2. Et3N | DCM | -78 °C to rt | 2-4 h | Typically >85% |

Esterification of the Hydroxyl Group

The hydroxyl group can be readily esterified with acyl chlorides or carboxylic anhydrides in the presence of a base.

Reaction Scheme:

Figure 3: Esterification of the hydroxyl group.

General Experimental Protocol (Acetylation):

To a solution of this compound (1.0 eq.) in pyridine at 0 °C is added acetic anhydride (B1165640) (1.5 eq.) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into ice-water and extracted with diethyl ether. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The product, tert-butyl 4-acetoxybutanoate, can be purified by distillation or column chromatography.

Quantitative Data (General for Acetylation):

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| Primary Alcohol | Ac2O, Pyridine | Pyridine | 0 °C to rt | 12-24 h | Typically >90% |

Etherification of the Hydroxyl Group

The formation of an ether from the hydroxyl group can be achieved through a Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Reaction Scheme:

Figure 4: Etherification of the hydroxyl group.

General Experimental Protocol (Benzylation):

To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq.) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, and then benzyl (B1604629) bromide (1.2 eq.) is added. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product, tert-butyl 4-(benzyloxy)butanoate, can be purified by column chromatography.

Quantitative Data (General for Benzylation):

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| Primary Alcohol | 1. NaH2. BnBr | THF | 0 °C to rt | 12-24 h | Typically >80% |

Conversion to tert-Butyl 4-bromobutanoate

The hydroxyl group can be converted to a good leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions. A common method for this transformation is the Appel reaction.

Reaction Scheme:

Figure 5: Conversion to tert-Butyl 4-bromobutanoate.

Experimental Protocol:

To a solution of this compound (250 mg, 1.6 mmol) and carbon tetrabromide (1.0 g, 3.1 mmol) in tetrahydrofuran (5 mL) at 0 °C is slowly added a solution of triphenylphosphine (B44618) (817 mg, 3.1 mmol) in tetrahydrofuran (5 mL). The mixture is allowed to warm to room temperature and stirred for 16 hours. The precipitate is filtered off, and the solvent is removed under vacuum. The resulting oil is purified by column chromatography (eluent: ethyl acetate/hexane: 5/95) to give tert-butyl 4-bromobutanoate.

Quantitative Data:

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| This compound | CBr4, PPh3 | THF | 0 °C to rt | 16 h | 71% |

Reactions of the tert-Butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids and can be selectively cleaved under acidic conditions.

Deprotection to 4-Hydroxybutanoic Acid

The tert-butyl ester is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid.

Reaction Scheme:

Figure 6: Deprotection of the tert-butyl ester.

General Experimental Protocol:

To a solution of this compound (1.0 eq.) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (typically in a 1:1 to 1:4 v/v ratio with DCM). The reaction is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude 4-hydroxybutanoic acid. The product can be further purified if necessary.

Quantitative Data (General for TFA Deprotection):

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| tert-Butyl Ester | TFA | DCM | rt | 1-4 h | Typically >90% | [2] |

Conclusion

This compound is a highly useful and versatile synthetic intermediate. Its orthogonal protecting group nature allows for the selective functionalization of either the hydroxyl or the ester group. This guide has outlined the key chemical transformations of this molecule, providing detailed protocols and quantitative data where available. The presented reaction schemes and experimental procedures offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for the development of new chemical entities.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 4-Hydroxybutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 4-hydroxybutanoate (B1227057) has emerged as a versatile and valuable synthon, particularly in the development of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing a readily derivatizable hydroxyl group and a sterically hindered tert-butyl ester, allows for a wide range of selective transformations. This guide provides an in-depth analysis of the synthesis, key reactions, and applications of tert-butyl 4-hydroxybutanoate, supported by experimental data and procedural insights.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 59854-12-5 | [1] |

| Density | 0.976 g/mL at 20 °C | |

| Refractive Index | n20/D 1.431 | |

| Flash Point | 71 °C (closed cup) | |

| IUPAC Name | This compound | [1] |

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reduction of mono-tert-butyl succinate (B1194679).

Experimental Protocol: Reduction of Mono-tert-butyl Succinate

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

To a solution of mono-tert-butyl succinate (2.12 g, 12.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) cooled to 0 °C, a 2.0 M solution of borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S) in THF (6.6 mL, 13.1 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. Upon completion, the reaction is diluted with ethyl acetate (B1210297) (EtOAc, 100 mL). The organic layer is separated and washed sequentially with water (70 mL) and saturated brine (70 mL). The organic phase is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.[2]

Quantitative Data:

| Reactant | Molar Eq. | Yield | Purity | Reference |

| Mono-tert-butyl succinate | 1.0 | Quantitative | Not specified | [2] |

| BH₃·Me₂S | 1.07 | [2] |

Key Reactions and Transformations

The synthetic utility of this compound stems from the selective reactivity of its hydroxyl and ester functionalities.

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to the corresponding aldehyde, tert-butyl 4-oxobutanoate, a valuable intermediate for various carbon-carbon bond-forming reactions. The Swern oxidation is a mild and effective method for this transformation, avoiding over-oxidation to the carboxylic acid.[3]

Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate, to facilitate nucleophilic substitution.

Example: Synthesis of tert-Butyl 4-bromobutanoate

While a direct conversion from this compound can be achieved using standard brominating agents, a related procedure starting from 4-bromobutyric acid provides a clear protocol.

Experimental Protocol: Esterification of 4-Bromobutyric Acid

Reaction Scheme:

Caption: Synthesis of tert-Butyl 4-bromobutanoate.

Procedure: